N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide
Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide is a heterocyclic compound featuring a benzo[b][1,4]oxazepine core fused with a sulfonamide-substituted cyclohexane moiety. The molecule’s key structural attributes include:
- A seven-membered oxazepine ring with oxygen at position 1 and nitrogen at position 2.
- Substituents: 3,3-dimethyl and 5-propyl groups on the oxazepine ring, and a cyclohexanesulfonamide group at position 6.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)cyclohexanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4S/c1-4-12-22-17-11-10-15(13-18(17)26-14-20(2,3)19(22)23)21-27(24,25)16-8-6-5-7-9-16/h10-11,13,16,21H,4-9,12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISKEJGDKVEODW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3CCCCC3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzo[b][1,4]oxazepine ring system and the subsequent attachment of the cyclohexanesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on the compound’s binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Benzo[b][1,4]oxazepine vs. Benzo[f][1,4]thiazepine
- Target Compound : Features an oxygen atom in the oxazepine ring, enhancing hydrogen-bonding capacity and polarity compared to sulfur-containing analogs.
- Compound 5h (N-Formyl-8-methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine) : Contains a sulfur atom in the thiazepine core, which increases lipophilicity and may alter metabolic stability .
- Impact : Sulfur’s larger atomic radius and lower electronegativity compared to oxygen could reduce ring strain and modulate binding interactions in biological targets.
Substituent Effects on Pharmacological Activity
GSK2982772 (RIPK1 Inhibitor)
- Structure : (S)-5-Benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide .
- Key Differences vs. Target Compound :
- Inference : The target compound’s cyclohexanesulfonamide group may enhance solubility compared to GSK2982772’s triazole carboxamide, though this could reduce target affinity due to steric bulk.
Research Implications
- Structural Optimization : The target compound’s cyclohexanesulfonamide group may offer improved pharmacokinetic properties (e.g., solubility) over GSK2982772, but empirical studies are needed to validate this.
- Heterocycle Impact : Replacing oxazepine’s oxygen with sulfur (as in 5h) could alter target engagement and metabolic pathways, warranting comparative assays.
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide is a complex organic compound that belongs to the class of oxazepines. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore the biological activity of this compound, its mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 442.56 g/mol. The structure features a tetrahydrobenzo[b][1,4]oxazepine core linked to a cyclohexanesulfonamide group.
Structural Characteristics
| Component | Description |
|---|---|
| Core Structure | Tetrahydrobenzo[b][1,4]oxazepine |
| Functional Groups | Sulfonamide, Dimethyl groups, Propyl group |
| Molecular Weight | 442.56 g/mol |
The presence of multiple functional groups suggests potential for various biological activities, including anti-cancer and anti-inflammatory properties.
The mechanism of action for compounds in this class often involves interaction with specific molecular targets such as enzymes or receptors. For example:
- Cell Cycle Arrest : Similar compounds have been observed to cause cell cycle arrest at various phases.
- Apoptosis Induction : Activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins are common pathways.
Summary of Related Findings
| Study | Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|---|
| IMB-1406 | HepG2 | 6.92 | Apoptosis via S-phase arrest | |
| IMB-1406 | A549 | 8.99 | Induction of mitochondrial dysfunction |
Case Study: Antitumor Activity Exploration
A study exploring the antitumor activity of related oxazepine compounds found that they exhibited potent inhibitory effects against various cancer cell lines. The following table summarizes the findings:
Table: In Vitro Antitumor Activity of Oxazepine Derivatives
| Cell Line | Inhibition Rate (%) at 30 μM | IC50 (μM) |
|---|---|---|
| A549 | 100 | 8.99 |
| HepG2 | 99.98 | 6.92 |
| DU145 | 99.93 | 7.89 |
| MCF7 | 100 | 8.26 |
The results indicate that these compounds can effectively inhibit tumor growth across multiple cell lines.
Future Research Directions
Further research is necessary to elucidate the specific biological activities and mechanisms of this compound. Potential areas for investigation include:
- Structure-Activity Relationship (SAR) : Understanding how modifications to the structure affect biological activity.
- In Vivo Studies : Conducting animal studies to assess therapeutic efficacy and safety profiles.
- Target Identification : Identifying specific molecular targets involved in the compound's mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
